
Methyl (R)-4-aminocyclopent-1-ene-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-4-aminocyclopent-1-ene-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a cyclopentene ring with an amino group and a carboxylate ester, making it a versatile intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-4-aminocyclopent-1-ene-1-carboxylate hydrochloride typically involves the following steps:
Cyclopentene Formation: The initial step involves the formation of the cyclopentene ring, which can be achieved through cyclization reactions of suitable precursors.
Esterification: The carboxylate ester is formed through esterification reactions, often using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or ester positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopentene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl ®-4-aminocyclopent-1-ene-1-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as a building block for the construction of complex organic molecules.
Material Science: The compound can be utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl ®-4-aminocyclopent-1-ene-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or application.
Vergleich Mit ähnlichen Verbindungen
Methyl ®-4-aminocyclopent-1-ene-1-carboxylate: The free base form without the hydrochloride salt.
Ethyl ®-4-aminocyclopent-1-ene-1-carboxylate: An ethyl ester analog.
Methyl ®-4-aminocyclopent-1-ene-1-carboxylate acetate: An acetate ester analog.
Uniqueness: Methyl ®-4-aminocyclopent-1-ene-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which provides distinct reactivity and solubility properties. This makes it a valuable intermediate for various synthetic applications.
Eigenschaften
Molekularformel |
C7H12ClNO2 |
|---|---|
Molekulargewicht |
177.63 g/mol |
IUPAC-Name |
methyl (4R)-4-aminocyclopentene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2,6H,3-4,8H2,1H3;1H/t6-;/m1./s1 |
InChI-Schlüssel |
CZCFPGFMEIKGPJ-FYZOBXCZSA-N |
Isomerische SMILES |
COC(=O)C1=CC[C@H](C1)N.Cl |
Kanonische SMILES |
COC(=O)C1=CCC(C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxa-5-azabicyclo[4.2.0]octane](/img/structure/B13340318.png)
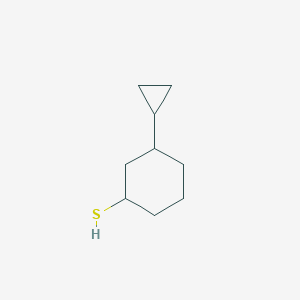
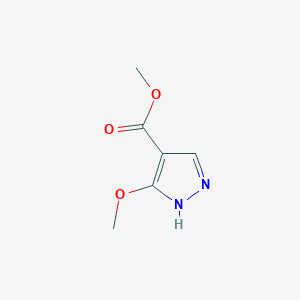
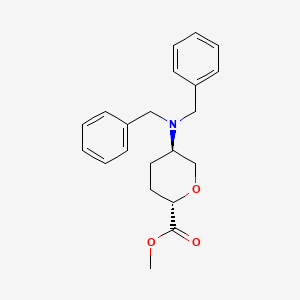
![2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13340363.png)
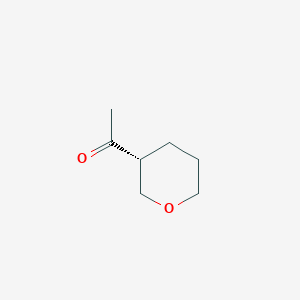
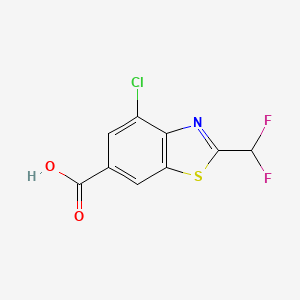
![6-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13340386.png)
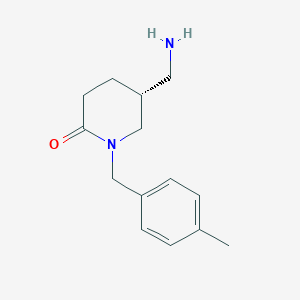
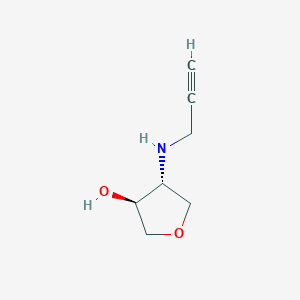
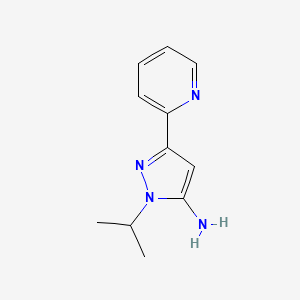
![N-(5-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-2-isopropoxybenzyl)-3-methoxybenzamide](/img/structure/B13340422.png)
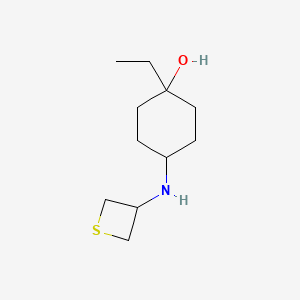
![(1R,5S,7AS)-1-(3,5-bis(trifluoromethyl)phenyl)-5-(2-chloro-5-(trifluoromethyl)phenyl)-2-methylhexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B13340430.png)
